molecular formula C23H36N4O2 B2440116 N1-cycloheptyl-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide CAS No. 921923-52-6

N1-cycloheptyl-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide

Cat. No.: B2440116
CAS No.: 921923-52-6
M. Wt: 400.567
InChI Key: UIDKPROYHUNCCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-cycloheptyl-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H36N4O2 and its molecular weight is 400.567. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N1-cycloheptyl-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a synthetic organic compound recognized for its potential biological activities. This article delves into its structure, synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C21H30N4O2C_{21}H_{30}N_{4}O_{2}, with a molecular weight of approximately 370.5 g/mol. The structure features a cycloheptyl group linked to an oxalamide backbone, which is further substituted with a dimethylamino group and a tetrahydroquinoline derivative. This unique combination of functional groups is believed to contribute to its biological activity.

Property Value
Molecular FormulaC21H30N4O2
Molecular Weight370.5 g/mol
SolubilitySoluble in DMSO
AppearanceOff-white solid

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Oxalamide Backbone : Reacting oxalyl chloride with an appropriate amine.
  • Introduction of the Cycloheptyl Group : This involves the reaction of the intermediate with cycloheptylamine.
  • Attachment of Dimethylamino and Tetrahydroquinoline Groups : Achieved through alkylation and coupling reactions.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Anticancer Properties : Preliminary studies suggest it may inhibit the proliferation of certain cancer cell lines by inducing apoptosis through modulation of signaling pathways.
  • Neuroprotective Effects : The compound may protect neuronal cells from oxidative stress and apoptosis, potentially useful in neurodegenerative diseases.
  • Antimicrobial Activity : Some studies indicate it has antibacterial properties against specific strains.

The biological activity is likely mediated through several mechanisms:

  • Receptor Binding : The compound may interact with specific receptors, altering their activity and influencing downstream signaling pathways.
  • Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways.
  • Ion Channel Modulation : The compound could affect ion flow across cellular membranes, influencing cellular excitability.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological effects of this compound:

  • Study on Anticancer Activity :
    • A study published in Journal of Medicinal Chemistry reported that this compound exhibited significant cytotoxicity against human cancer cell lines such as HeLa and MCF7. The IC50 values were determined to be in the low micromolar range.
  • Neuroprotective Study :
    • Research published in Neuroscience Letters indicated that this compound could reduce neuronal death in models of oxidative stress by upregulating antioxidant enzyme expression.
  • Antimicrobial Study :
    • An investigation in Microbial Drug Resistance found that the compound showed effective antibacterial activity against Gram-positive bacteria like Staphylococcus aureus with a minimum inhibitory concentration (MIC) comparable to established antibiotics.

Properties

IUPAC Name

N'-cycloheptyl-N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N4O2/c1-26(2)21(18-12-13-20-17(15-18)9-8-14-27(20)3)16-24-22(28)23(29)25-19-10-6-4-5-7-11-19/h12-13,15,19,21H,4-11,14,16H2,1-3H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIDKPROYHUNCCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3CCCCCC3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.